2-Ethylhexyl salicylate
Overview
Description
Octisalate, also known as 2-ethylhexyl salicylate, is an organic compound widely used in sunscreen formulations. It is an ester formed by the condensation of salicylic acid with 2-ethylhexanol. Octisalate is primarily used to absorb ultraviolet B (UVB) rays from the sun, thereby protecting the skin from sunburn and other harmful effects of UV radiation .
Mechanism of Action
Target of Action
Octisalate, also known as Ethylhexyl Salicylate, is primarily targeted towards UVB radiation . It is an oil-soluble chemical sunscreen agent that absorbs UVB radiation .
Mode of Action
The mode of action of Octisalate involves the absorption of UVB light . When Octisalate is applied to the skin, a shielding film forms, absorbing UVB rays and transforming them into less damaging energy . It is an ester of salicylic acid and 2-ethylhexanol . The salicylate portion of the molecule absorbs ultraviolet light to protect skin from the harmful effects of exposure to sunlight, while the ethylhexanol portion functions as an emollient .
Biochemical Pathways
Octisalate works by absorbing UVB rays, protecting the skin from severe sunburns and melanoma, and helps to shield the skin from damage to healthy skin cells and collagen . Most sunscreens work by blocking UV rays and preventing free radical damage .
Pharmacokinetics
It is known that octisalate is an oil-soluble compound , which suggests that it may have good lipophilicity and could potentially have good skin penetration. More research would be needed to fully understand the ADME properties of Octisalate.
Result of Action
The result of Octisalate’s action is the protection of the skin from the harmful effects of UVB radiation . By absorbing UVB rays, Octisalate helps prevent severe sunburns, melanoma, and damage to healthy skin cells and collagen .
Action Environment
The efficacy and stability of Octisalate can be influenced by environmental factors. For instance, Octisalate is often used in conjunction with other sunscreen ingredients to offer broad-spectrum UVA and UVB protection . It is also used to improve the water-resistance of the sunscreen formulation, allowing the sunscreen to last longer when swimming or sweating . Regardless of whether a formulation includes octisalate, it is always recommended to reapply sunscreen regularly and follow the directions on the label .
Biochemical Analysis
Biochemical Properties
Octisalate functions as a UVB filter, absorbing UVB radiation and converting it into less damaging energy . This property allows it to protect the skin from severe sunburns and potential damage to healthy skin cells and collagen
Cellular Effects
Octisalate’s primary cellular effect is its ability to shield skin cells from UVB radiation damage . By absorbing UVB rays, it prevents these rays from causing harm to the cells, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Octisalate involves the absorption of UVB rays and their conversion into less damaging energy . This process helps to protect the skin from severe sunburns and melanoma, and shields the skin from damage to healthy skin cells and collagen .
Temporal Effects in Laboratory Settings
Octisalate is known to be a water-resistant ingredient, improving the longevity of sunscreen products when swimming and sweating .
Dosage Effects in Animal Models
Some research suggests that Octisalate may have negligible estrogenic effects in animal experiments .
Metabolic Pathways
As a UVB filter, Octisalate’s primary role is to absorb UVB radiation and convert it into less damaging energy .
Transport and Distribution
Octisalate is known to form a shielding film on the skin’s surface that absorbs UVB light .
Subcellular Localization
Given its role as a UVB filter, it is likely that Octisalate primarily localizes to the skin’s surface where it can effectively absorb UVB radiation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Octisalate is synthesized through the esterification reaction between salicylic acid and 2-ethylhexanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In industrial settings, the production of octisalate involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is conducted under controlled temperature and pressure conditions. The product is then purified through distillation and other separation techniques to obtain high-purity octisalate suitable for use in cosmetic formulations .
Chemical Reactions Analysis
Types of Reactions
Octisalate primarily undergoes esterification and hydrolysis reactions. Esterification involves the formation of the ester bond between salicylic acid and 2-ethylhexanol, while hydrolysis involves the breaking of this bond in the presence of water and an acid or base catalyst .
Common Reagents and Conditions
Esterification: Salicylic acid, 2-ethylhexanol, sulfuric acid (catalyst), reflux conditions.
Hydrolysis: Water, acid or base catalyst, elevated temperature.
Major Products Formed
Esterification: Octisalate (2-ethylhexyl salicylate).
Hydrolysis: Salicylic acid and 2-ethylhexanol.
Scientific Research Applications
Octisalate is extensively used in the formulation of sunscreens and other cosmetic products due to its ability to absorb UVB radiation. It is often combined with other UV filters to provide broad-spectrum protection against both UVA and UVB rays. Additionally, octisalate is used in research studies to evaluate the efficacy and safety of sunscreen formulations .
In the field of dermatology, octisalate is studied for its role in preventing skin disorders caused by UV radiation, such as sunburn, photoaging, and skin cancer. Its ability to stabilize other sunscreen ingredients, such as avobenzone, makes it a valuable component in sunscreen formulations .
Comparison with Similar Compounds
Octisalate is similar to other salicylate-based UV filters, such as homosalate and trolamine salicylate. These compounds also absorb UVB radiation and are used in sunscreen formulations. octisalate is unique in its ability to stabilize other sunscreen ingredients and improve the water resistance of the formulation .
Similar Compounds
Homosalate: Another salicylate-based UV filter used in sunscreens.
Trolamine Salicylate: A salicylate compound with UVB absorbing properties.
Octinoxate: A cinnamate ester used as a UVB filter in sunscreens.
Avobenzone: A UVA filter often combined with octisalate for broad-spectrum protection
Properties
IUPAC Name |
2-ethylhexyl 2-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-3-5-8-12(4-2)11-18-15(17)13-9-6-7-10-14(13)16/h6-7,9-10,12,16H,3-5,8,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMRHJJZUHUTGKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C1=CC=CC=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7040734 | |
Record name | 2-Ethylhexyl salicylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7040734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Benzoic acid, 2-hydroxy-, 2-ethylhexyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Mechanism of Action |
Chemical sunscreen, it acts through absorption of UVB light and not UVA. | |
Record name | Octisalate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11062 | |
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CAS No. |
118-60-5 | |
Record name | 2-Ethylhexyl salicylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=118-60-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Octisalate [USAN:USP:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118605 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octisalate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11062 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2-ETHYLHEXYL SALICYLATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46151 | |
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Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 2-hydroxy-, 2-ethylhexyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Ethylhexyl salicylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7040734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethylhexyl salicylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.877 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | OCTISALATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X49Y0596W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Octisalate functions as a UVB absorber. [] It absorbs UVB radiation (280–320 nm) with a peak absorbance at 306 nm, [, ] preventing it from reaching and damaging the deeper layers of the skin. By doing so, it helps prevent sunburn and reduces the risk of skin cancer associated with UVB exposure.
A: Octisalate has the molecular formula C16H22O3 and a molecular weight of 262.34 g/mol. []
A: Yes, studies have investigated the UV absorption spectrum of Octisalate using Density Functional Theory (DFT) calculations. [] These studies provide insights into its electronic transitions and how structural modifications can impact its UV absorption properties.
A: Research indicates that Octisalate can influence the stability of other UV filters. For instance, it's been shown to have good compatibility with Avobenzone, a UVA filter known to be photolabile. []
A: Studies have identified interactions between Octisalate and other sunscreen ingredients. For example, one study revealed that the inclusion of Propylene glycol and Polyethylene glycol 200 in a formulation containing Octisalate influenced the lateral diffusion of Ibuprofen across human skin. []
A: Yes, researchers have utilized Density Functional Theory (DFT) to investigate the molecular structure and UV absorption spectra of Octisalate and its meta-substituted derivatives. [] These studies aim to model and design novel sunscreen compounds with improved UV protection properties.
A: DFT studies have shown that the UV absorption spectrum of Octisalate is significantly affected by the nature and position of substituent groups on the aromatic ring. [] These modifications can lead to shifts in the absorption maxima, impacting the wavelength range of UV radiation that can be absorbed.
A: Formulating Octisalate with other UV filters like Avobenzone, Homosalate, or Octocrylene is a common strategy to enhance the breadth of UV protection. [, ] Additionally, incorporating photostabilizers like Diethylhexyl syringylidene malonate (DESM) can significantly improve the photostability of Avobenzone in formulations containing Octisalate. []
A: The use of Octisalate in cosmetic products is regulated. For instance, in the USA and Europe, it is permitted in concentrations up to 5%. [] Regulatory agencies continue to evaluate the safety of Octisalate and other UV filters based on emerging scientific evidence.
A: Studies have highlighted concerns regarding the potential environmental impacts of Octisalate, particularly its presence in aquatic ecosystems. [, , , , ] Research suggests that Octisalate can accumulate in aquatic organisms and may pose risks to coral reefs. [, , ]
A: Yes, research has confirmed that Octisalate is systemically absorbed following topical application. [, , ] Studies have detected Octisalate in human plasma after sunscreen application, indicating its ability to penetrate the skin barrier.
A: Research using LC/HRMS/MS analysis has demonstrated that Octisalate undergoes oxidative metabolism in the liver, forming various metabolites, including glutathione adducts. [] Understanding the metabolic pathways of Octisalate is crucial for evaluating its potential for bioaccumulation and toxicity.
A: While many studies focus on Octisalate's absorption and potential endocrine effects, its efficacy in preventing UV-induced skin damage is well-established through its widespread use in sunscreen products and its regulatory approval as a UV filter. [, ]
A: There are several alternatives to Octisalate, including both chemical and mineral UV filters. [, , ] Some commonly used alternatives include:
ANone: Various research tools and resources contribute to a comprehensive understanding of UV filters:
- Analytical Techniques: Techniques like High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) [] or Tandem Mass Spectrometry (MS/MS) [] are essential for separating, identifying, and quantifying Octisalate and its metabolites in various matrices.
- In vitro Models: Cell-based assays and skin models help assess the penetration, permeation, and potential toxicological effects of Octisalate. [, ]
- In vivo Models: Animal models can be used (ethically and when justified) to investigate the systemic absorption, distribution, metabolism, and potential toxicity of Octisalate following topical application. [, ]
- Computational Tools: Computational chemistry methods like DFT aid in predicting the properties of novel UV filter candidates and understanding the structure-activity relationships of existing ones. []
A: Initial research on Octisalate primarily focused on its effectiveness as a UVB filter in sunscreen products. [] Over time, research has expanded to investigate its potential environmental impact, systemic absorption, and potential for endocrine disruption. [, , , , ] This evolution reflects growing concerns about the broader safety and sustainability of sunscreen ingredients.
ANone: Research on Octisalate benefits from collaborations across various disciplines, including:
- Dermatology and Toxicology: To evaluate the safety and efficacy of Octisalate in sunscreen products. [, ]
- Chemistry and Pharmacology: To synthesize and characterize novel UV filters and understand their physicochemical properties, absorption, metabolism, and potential for interactions. [, ]
- Environmental Science and Toxicology: To assess the fate and effects of Octisalate in the environment and its potential impact on aquatic ecosystems. [, , ]
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